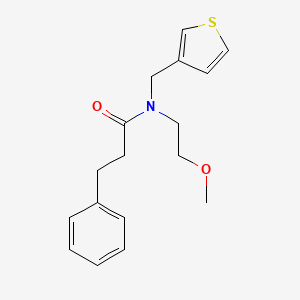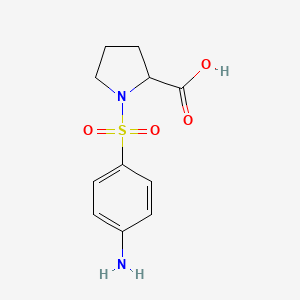![molecular formula C13H17ClN2O4S B2694796 3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid CAS No. 838884-40-5](/img/structure/B2694796.png)
3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-chlorophenyl)sulfanyl]propanoic acid” is a chemical compound with the linear formula C9H9ClO2S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “3-(4-Chlorophenyl)propanoic acid” with the molecular formula C9H9ClO2 .
Molecular Structure Analysis
The molecular formula of “3-[(4-chlorophenyl)sulfanyl]propanoic acid” is C9H9ClO2S . The molecular weight is 216.688 . For “3-(4-Chlorophenyl)propanoic acid”, the molecular formula is C9H9ClO2 .
Physical And Chemical Properties Analysis
The molecular weight of “3-[(4-chlorophenyl)sulfanyl]propanoic acid” is 216.688 . For “3-(4-Chlorophenyl)propanoic acid”, the molecular formula is C9H9ClO2 .
Aplicaciones Científicas De Investigación
Melanocortin-4 Receptor Ligands : Research by Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and related compounds at the human melanocortin-4 receptor. These compounds exhibited varying potency in their interactions with the receptor, which is significant in understanding melanocortin-related physiological and pathological processes (Tran et al., 2008).
Anticancer Agents : Jadala et al. (2019) utilized a molecular hybridization approach to integrate combretastatin-A4 acids with sulfonyl piperazine scaffolds. This led to the discovery of compounds with significant in vitro antiproliferative activity against various cancer cell lines. This indicates the potential application of these derivatives in cancer therapy (Jadala et al., 2019).
GABA B Receptor Antagonists : A study by Abbenante et al. (1997) focused on the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds. These were investigated as specific antagonists of GABA at the GABAB receptor. Their findings contribute to the understanding of GABAergic signaling in neuroscience (Abbenante et al., 1997).
Lewis Basic Catalysts : Research by Wang et al. (2006) demonstrated that l-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group significantly contributed to the high enantioselectivity of the catalyst (Wang et al., 2006).
Antiviral Agents : Chen et al. (2010) synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Their bioassay tests showed certain compounds possessing anti-tobacco mosaic virus activity, indicating their potential in antiviral drug development (Chen et al., 2010).
Arsenic Removal via Forward Osmosis : Wu et al. (2019) designed a pH-responsive, charge switchable piperazine derivative as a draw solute for removing arsenics from water through forward osmosis. This highlights the compound's utility in water treatment and environmental remediation (Wu et al., 2019).
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibited high affinity and selectivity, making them promising in the context of adenosine receptor-related research and drug development (Borrmann et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDYLAVEQBHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)

